

Application of Bombolitin V in studying mast cell degranulation and histamine release.

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Compound of Interest

Compound Name: Bombolitin V

Cat. No.: B1667365

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Application of Bombolitin V in Studying Mast Cell Degranulation and Histamine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a heptadecapeptide originally isolated from the venom of the bumblebee *Megabombus pennsylvanicus*. It is a potent mast cell degranulating agent, making it a valuable tool for studying the mechanisms of mast cell activation, degranulation, and histamine release. Structurally and functionally similar to other venom peptides like mastoparan, **Bombolitin V** is particularly effective in inducing cellular responses, reportedly being five times more potent than mastoparan in causing mast cell degranulation.[1][2] Its primary mechanism of action is believed to involve the direct activation of G proteins, leading to a signaling cascade that culminates in the exocytosis of granular contents, including histamine and other inflammatory mediators. These application notes provide detailed protocols and data for utilizing **Bombolitin V** in mast cell research.

Data Presentation

Quantitative Potency of Bombolitin V

The efficacy of **Bombolitin V** in inducing mast cell degranulation is concentration-dependent. The following table summarizes the key quantitative data available for **Bombolitin V** and

compares it with other well-known mast cell secretagogues.

Compound	Target Cell/System	Parameter	Value	Molar Concentration
Bombolitin V	Rat Peritoneal Mast Cells	ED50 (Histamine Release)	2 µg/mL	1.2×10^{-6} M
Melittin	Guinea Pig Erythrocytes	ED50 (Lysis)	0.7 µg/mL	4×10^{-7} M
Mastoparan	Rat Peritoneal Mast Cells	ED50 (Histamine Release)	~10 µg/mL	$\sim 5 \times 10^{-6}$ M

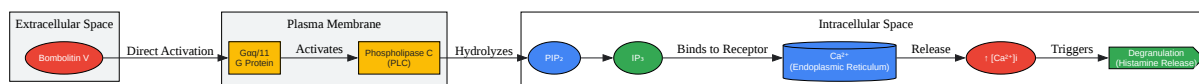
ED50 (Effective Dose 50) is the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathway

Bombolitin V is thought to activate mast cells through a receptor-independent mechanism, directly targeting heterotrimeric G proteins. While the specific receptor for **Bombolitin V** on mast cells has not been definitively identified, its functional similarity to mastoparan suggests a mechanism involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). The proposed signaling cascade is as follows:

- **G Protein Activation:** **Bombolitin V** directly interacts with and activates G proteins of the Gαq/11 subfamily.
- **Phospholipase C (PLC) Activation:** The activated Gαq subunit stimulates PLC.
- **IP₃ and DAG Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Intracellular Calcium Mobilization:** IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
- **Degranulation:** The sustained increase in intracellular Ca²⁺ concentration is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in the

release of histamine and other mediators.



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Proposed signaling pathway for **Bombolitin V**-induced mast cell degranulation.

Experimental Protocols

Protocol 1: Isolation of Rat Peritoneal Mast Cells (RPMCs)

This protocol describes the isolation of mast cells from the peritoneal cavity of rats, a common primary cell model for studying mast cell degranulation.

Materials:

- Male Wistar rats (200-250 g)
- Hanks' Balanced Salt Solution (HBSS), sterile
- Percoll
- Phosphate Buffered Saline (PBS), sterile
- Bovine Serum Albumin (BSA)
- Toluidine Blue stain
- Centrifuge
- Pipettes and sterile tubes

Procedure:

- Euthanize the rat via an approved method.
- Inject 20-30 mL of ice-cold HBSS into the peritoneal cavity.
- Gently massage the abdomen for 2-3 minutes to dislodge the mast cells.
- Carefully aspirate the peritoneal fluid using a syringe and transfer it to a 50 mL conical tube.
- Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 5 mL of fresh, cold HBSS.
- Prepare a discontinuous Percoll gradient (e.g., 70%) to separate the mast cells from other peritoneal cells.
- Carefully layer the cell suspension onto the Percoll gradient.
- Centrifuge at 700 x g for 20 minutes at room temperature with the brake off.
- Mast cells will form a distinct layer. Carefully aspirate this layer and transfer to a new tube.
- Wash the isolated mast cells twice with HBSS containing 0.1% BSA by centrifuging at 400 x g for 10 minutes at 4°C.
- Resuspend the final cell pellet in an appropriate buffer for your experiment (e.g., Tyrode's buffer).
- Determine cell purity and viability using Toluidine Blue staining and a hemocytometer. Purity should be >95%.

Protocol 2: Bombolitin V-induced Histamine Release Assay

This assay measures the amount of histamine released from mast cells following stimulation with **Bombolitin V**.

Materials:

- Isolated Rat Peritoneal Mast Cells (RPMCs) or a mast cell line (e.g., RBL-2H3)
- Tyrode's buffer (or other suitable physiological buffer)
- **Bombolitin V** stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and then diluted in buffer)
- Positive control (e.g., Compound 48/80)
- Negative control (buffer alone)
- Triton X-100 (for total histamine release)
- 96-well plates
- Incubator (37°C)
- Centrifuge with a plate rotor
- Histamine ELISA kit or a fluorometric histamine assay kit

Procedure:

- Adjust the concentration of mast cells to 1×10^5 cells/mL in Tyrode's buffer.
- Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.
- Prepare serial dilutions of **Bombolitin V** in Tyrode's buffer. A suggested starting range is 0.1 to 10 µg/mL.
- Add 50 µL of the **Bombolitin V** dilutions, positive control, or negative control to the respective wells.
- For total histamine release, add 50 µL of 1% Triton X-100 to a set of wells.
- Incubate the plate at 37°C for 30 minutes.

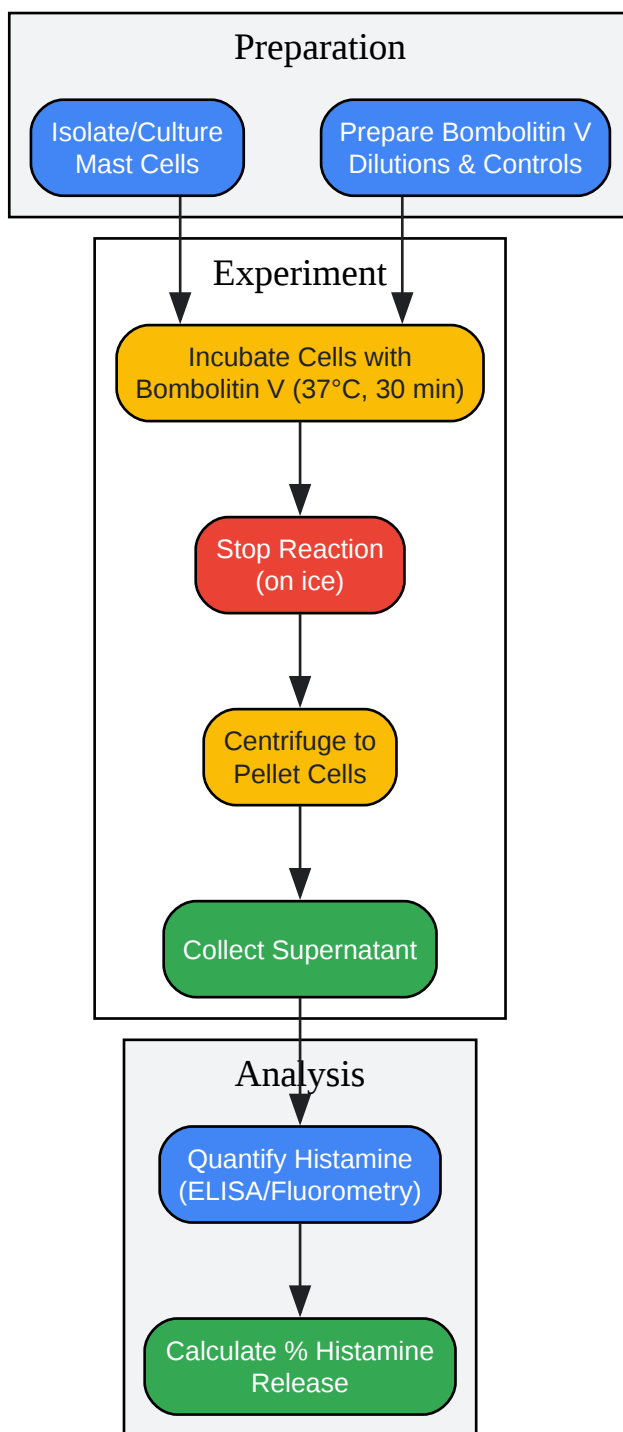
- Stop the reaction by placing the plate on ice for 10 minutes.
- Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
- Carefully collect the supernatant for histamine quantification.
- Measure the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of histamine release using the following formula:

$$\% \text{ Histamine Release} = \frac{[(\text{Sample Histamine} - \text{Spontaneous Histamine}) / (\text{Total Histamine} - \text{Spontaneous Histamine})] \times 100}$$

- Sample Histamine: Histamine released in the presence of **Bombolitin V**.
- Spontaneous Histamine: Histamine released in the presence of buffer alone (negative control).
- Total Histamine: Histamine released after cell lysis with Triton X-100.



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Experimental workflow for **Bombolitin V**-induced histamine release assay.

Protocol 3: Measurement of Intracellular Calcium Mobilization

This protocol outlines the measurement of changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in mast cells upon stimulation with **Bombolitin V** using a fluorescent calcium indicator.

Materials:

- Isolated mast cells
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+}
- **Bombolitin V** stock solution
- Fluorescence plate reader or fluorescence microscope with imaging capabilities

Procedure:

- Resuspend isolated mast cells in HBSS at a concentration of 1×10^6 cells/mL.
- Load the cells with a fluorescent calcium indicator. For example, incubate with 2-5 μM Fluo-4 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye.
- Resuspend the cells in HBSS and transfer them to a black, clear-bottom 96-well plate.
- Allow the cells to rest for 15-20 minutes at room temperature.
- Measure the baseline fluorescence using a fluorescence plate reader or microscope (Excitation/Emission for Fluo-4 is ~494/516 nm).
- Add **Bombolitin V** to the wells to achieve the desired final concentration.

- Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates an increase in intracellular calcium.
- As a positive control, use a calcium ionophore like ionomycin to induce maximal calcium influx.

Data Analysis:

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F_0) or as the peak fluorescence intensity.

Conclusion

Bombolitin V is a potent and valuable tool for researchers studying the intricate mechanisms of mast cell activation and degranulation. Its ability to directly activate G proteins provides a model for receptor-independent signaling pathways in these critical immune cells. The protocols and data provided here offer a comprehensive guide for the application of **Bombolitin V** in mast cell research, aiding in the investigation of inflammatory and allergic responses and the development of novel therapeutic interventions.

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References

- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee *Megabombus pennsylvanicus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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